(E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
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Overview
Description
(E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of propenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate diketone.
Introduction of the Fluorobenzyl Group: The next step involves the alkylation of the pyrazole ring with 2-fluorobenzyl bromide under basic conditions.
Formation of the Propenone Moiety: The final step involves the condensation of the resulting intermediate with 4-methylbenzaldehyde in the presence of a base to form the desired propenone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **(E)-3-{[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
- **(E)-3-{[1-(2-BROMOBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
- **(E)-3-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
Uniqueness
The presence of the fluorobenzyl group in (E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(E)-3-[[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]amino]-1-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c1-15-6-8-16(9-7-15)19(25)10-12-22-20-11-13-24(23-20)14-17-4-2-3-5-18(17)21/h2-13H,14H2,1H3,(H,22,23)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYVCFSBMNXKGE-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=NN(C=C2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=NN(C=C2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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